![molecular formula C6H13NO B8244716 (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B8244716.png)
(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol: is a chiral compound featuring a pyrrolidine ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol typically involves the reduction of pyrrolidin-2-one derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction proceeds smoothly, yielding the desired alcohol with high stereoselectivity .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyrrolidin-2-one derivatives. This method utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. This approach is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, mild to moderate temperatures.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products:
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol is used as a chiral building block for the synthesis of complex molecules. Its stereoselective properties make it valuable in asymmetric synthesis .
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. It is also investigated for its potential use in enzyme inhibition studies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties .
Industry: Industrially, the compound is used in the production of fine chemicals and as a chiral auxiliary in various chemical processes .
Mechanism of Action
The mechanism of action of (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is facilitated by hydrogen bonding and electrostatic interactions between the compound and the enzyme’s active site .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features but lacking the ethanol moiety.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, which can be reduced to form (1S)-1-[(2S)-pyrrolidin-2-yl]ethanol.
Prolinol: A hydroxylated derivative of pyrrolidine, similar in structure but with different stereochemistry.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a pyrrolidine ring and an ethanol moiety. This combination imparts distinct stereochemical and functional properties, making it valuable in asymmetric synthesis and as a chiral building block in various applications .
Properties
IUPAC Name |
(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBYUZARWOFDSE-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
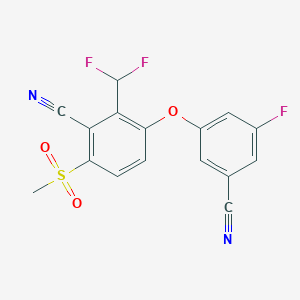

![Tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8244653.png)
![Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B8244660.png)
![4-(4-chloro-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole](/img/structure/B8244662.png)
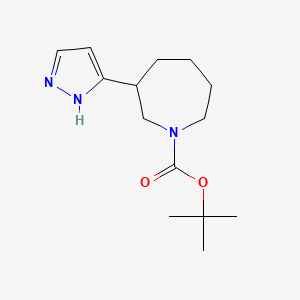
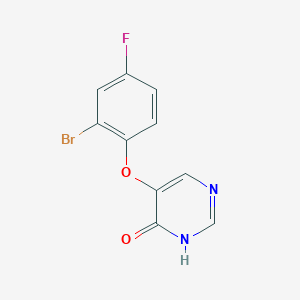
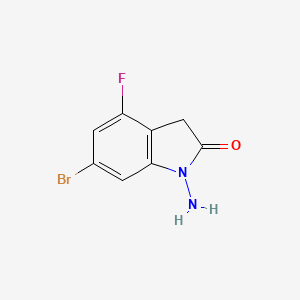
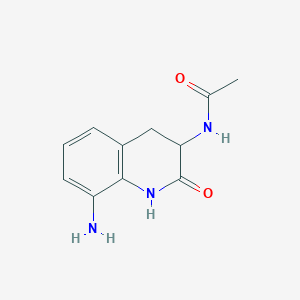
![1,3,2-Dioxaborolane, 2-[8-fluoro-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-](/img/structure/B8244710.png)

![(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B8244714.png)
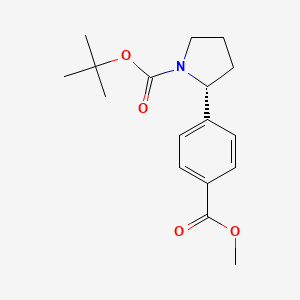
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride](/img/structure/B8244733.png)
